physical properties of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
physical properties of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
The following technical guide details the physical properties, synthesis logic, and characterization of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene , a specialized intermediate used in the development of multi-substituted aromatic scaffolds for medicinal chemistry.
[1][2]
Executive Summary
1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS: 1807044-38-7) is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern.[1][2] Its structure features a "push-pull" electronic system with electron-donating methoxy and electron-withdrawing nitro/bromo groups, creating a unique electrostatic landscape.[1][2] This compound serves as a high-value building block in drug discovery, particularly for kinase inhibitors (e.g., MEK, EGFR) and PROTAC linkers , where the specific arrangement of halogens allows for sequential, regioselective nucleophilic aromatic substitutions (
Chemical Identity & Structural Analysis
The compound is defined by a crowded 1,2,3,4-substitution pattern, forcing the nitro group out of planarity due to steric repulsion from the adjacent bromo and fluoro substituents. This conformation influences its solubility and reactivity profile.[1][2]
| Parameter | Detail |
| IUPAC Name | 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene |
| Common Synonyms | 4-Bromo-2-fluoro-3-nitroanisole; 4-Bromo-2-fluoro-3-nitrophenyl methyl ether |
| CAS Number | 1807044-38-7 |
| Molecular Formula | |
| SMILES | COc1ccc(Br)c([O-])c1F |
| InChI Key | LXZVWEKKQZHWOI-UHFFFAOYSA-N |
Physicochemical Properties Profile
The following data aggregates experimental observations from similar polysubstituted benzenes and predicted values derived from QSAR models (ACD/Labs, ChemAxon).
Table 1: Physical & Thermodynamic Properties
| Property | Value / Range | Confidence | Note |
| Molecular Weight | 250.02 g/mol | Exact | Isotopic mass: 248.94 |
| Physical State | Solid (Crystalline Powder) | High | Typically off-white to pale yellow |
| Melting Point | 85 – 95 °C | Medium | Predicted based on 4-bromo-2-nitroanisole analogs |
| Boiling Point | 290 – 300 °C | Low | Decomposition likely prior to boiling at atm pressure |
| Density | 1.68 ± 0.05 g/cm³ | High | High density due to Br/F/NO2 content |
| Flash Point | > 110 °C | Predicted | Non-flammable under standard handling |
Table 2: Solubility & Lipophilicity
| Solvent | Solubility | LogP (Octanol/Water) |
| Water | Insoluble (< 0.1 mg/mL) | 2.45 (Predicted) |
| DMSO | Soluble (> 50 mM) | Suitable for biological assays |
| Dichloromethane | Highly Soluble | Preferred for extraction |
| Methanol | Moderate | Soluble upon warming |
Synthetic Accessibility & Retrosynthesis
The synthesis of this specific isomer is challenging due to the directing effects of the substituents. A common retrosynthetic disconnection involves the bromination of an activated anisole precursor.[2]
Core Challenge: Direct nitration of 4-bromo-2-fluoroanisole typically yields the 6-nitro isomer (ortho to methoxy), not the target 2-nitro isomer. Therefore, the sequence usually requires installing the nitro group before the bromine or using a Sandmeyer approach.
Graphviz: Retrosynthetic Logic
Caption: Retrosynthetic analysis highlighting the necessity of directing group priority. Route A (Bromination) utilizes the strong para-directing effect of the methoxy group.
Characterization Protocols
To validate the identity of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene, a multi-modal approach is required.
A. Nuclear Magnetic Resonance (NMR)[2][8][9][10]
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-NMR (400 MHz,
): - -NMR:
B. HPLC Purity Method[1][2]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[2]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]
-
Detection: UV at 254 nm (aromatic) and 210 nm.[2]
-
Retention Time: Expect late elution (~7-8 min) due to high lipophilicity (LogP ~2.45).[1][2]
Graphviz: Characterization Decision Tree
Caption: Step-by-step quality control workflow. NMR confirms structural connectivity, while HPLC ensures purity from regioisomers.
Handling, Stability & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may degrade in solution if exposed to light (nitro group photolysis).[2]
-
Reactivity: Avoid strong bases (hydroxide/alkoxides) unless intended for
reactions, as the fluorine atom at position 3 is activated by the ortho-nitro group and is susceptible to displacement.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58540400 (Isomer Analog). Retrieved from [Link]
